molecular formula C12H17F2NO2 B12073814 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline

3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline

Cat. No.: B12073814
M. Wt: 245.27 g/mol
InChI Key: CDTOQADAYZVFGG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline is a fluorinated aniline derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a propan-2-yloxy ethoxy (-OCH₂CH₂O-iPr) substituent at the 4-position of the aromatic ring. This compound belongs to a class of molecules designed for applications in agrochemicals and pharmaceuticals, where fluorination enhances stability, bioavailability, and target binding affinity . The ethoxy linker and branched alkoxy group contribute to its lipophilicity, influencing its solubility and permeability in biological systems.

Properties

Molecular Formula

C12H17F2NO2

Molecular Weight

245.27 g/mol

IUPAC Name

3-(difluoromethyl)-4-(2-propan-2-yloxyethoxy)aniline

InChI

InChI=1S/C12H17F2NO2/c1-8(2)16-5-6-17-11-4-3-9(15)7-10(11)12(13)14/h3-4,7-8,12H,5-6,15H2,1-2H3

InChI Key

CDTOQADAYZVFGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aniline derivatives. This can be achieved through radical processes or metal-catalyzed reactions. For instance, the difluoromethylation of heterocycles via a radical process has been extensively studied .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: The compound’s fluorinated structure can enhance the binding affinity and selectivity of biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline involves its interaction with specific molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Aniline Derivatives

a) 4-(Heptafluoropropan-2-yl)-2-methylaniline (CAS: Not specified)
  • Structural Differences : Replaces the difluoromethyl group with a heptafluoropropan-2-yl (-C(CF₃)₂H) group and adds a methyl group at the 2-position.
  • Applications : Likely used in high-stability agrochemical formulations.
b) 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS: 837421-94-0)
  • Structural Differences : Features a single fluorine atom at the 3-position and a pyrrolidinyl ethoxy group (-OCH₂CH₂-NC₄H₈) at the 4-position.
  • This may alter solubility (e.g., increased water solubility) and receptor interactions .
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in .

Ethoxy-Linked Aromatic Amines

a) 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline (Example from )
  • Structural Differences : Contains a trifluoromethyl (-CF₃) group at the 4-position, a methoxyethoxy (-OCH₂CH₂OMe) substituent, and an iodine atom at the 2-position.
  • The iodine atom allows for further functionalization via cross-coupling reactions .
  • Synthesis : Prepared via Suzuki-Miyaura coupling (e.g., with boronate esters), though with lower yields (14%) compared to analogs in (90%+ yields) due to steric hindrance from -CF₃ .
b) 3'-(2-(Piperidin-1-yl)ethoxy)-4'-((3-(piperidin-1-yl)propyl)amino)-[1,1'-biphenyl]-2-carbaldehyde (Compound 15, )
  • Structural Differences: Incorporates a biphenyl core with piperidine-substituted ethoxy and propylamino groups.
  • Properties : The piperidine rings increase basicity and molecular weight (MW ~500 g/mol), likely reducing cell membrane permeability compared to the target compound (MW ~273 g/mol). High synthetic yields (>90%) suggest favorable reactivity in Pd-catalyzed couplings .

Fluorinated Heterocycles

a) 4-(Difluoromethyl)-7-(trifluoromethoxy)-2-(trifluoromethyl)quinoline ()
  • Structural Differences: A quinoline scaffold with -CF₂H, -OCF₃, and -CF₃ groups.
  • Properties: The planar quinoline ring enhances π-π stacking interactions, while the -CF₂H group (as in the target compound) balances lipophilicity and metabolic stability. Lower synthetic yield (36%) due to complex cyclization steps .
  • Applications : Developed for crop protection, highlighting the role of fluorination in agrochemical design.

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP (Predicted) Applications
3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline C₁₂H₁₆F₂NO₂ ~256.26 -CF₂H, -OCH₂CH₂O-iPr ~2.8 Agrochemicals, Pharma
4-(Heptafluoropropan-2-yl)-2-methylaniline C₁₀H₆F₇N ~285.15 -C(CF₃)₂H, -CH₃ ~3.5 High-stability formulations
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline C₁₂H₁₇FN₂O 224.27 -F, -OCH₂CH₂-NC₄H₈ ~1.2 Pharma (receptor targeting)
2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₁F₃INO₂ ~377.10 -I, -CF₃, -OCH₂CH₂OMe ~2.5 Synthetic intermediate

Critical Analysis of Structural and Functional Differences

  • Fluorination Impact : The -CF₂H group in the target compound offers a balance between electron-withdrawing effects and steric bulk, unlike -CF₃ (stronger electron withdrawal) or -F (weaker effects) .
  • Ethoxy Linker Variations : Propan-2-yloxy ethoxy provides higher lipophilicity (logP ~2.8) than methoxyethoxy (logP ~2.5) or pyrrolidinyl ethoxy (logP ~1.2), favoring membrane permeability in agrochemicals .
  • Synthetic Challenges : Bulky substituents (e.g., -CF₃, heptafluoropropan-2-yl) reduce coupling reaction yields, as seen in (14%) vs. (90%+) .

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